1-(Tetrazolidin-5-ylmethyl)benzotriazole
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Overview
Description
1-(Tetrazolidin-5-ylmethyl)benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound features a benzotriazole moiety linked to a tetrazolidinylmethyl group, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(Tetrazolidin-5-ylmethyl)benzotriazole typically involves the reaction of benzotriazole with a suitable tetrazolidinylmethyl precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Tetrazolidin-5-ylmethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Tetrazolidin-5-ylmethyl)benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Tetrazolidin-5-ylmethyl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity . The tetrazolidinylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Tetrazolidin-5-ylmethyl)benzotriazole can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler derivative with applications as a corrosion inhibitor and synthetic auxiliary.
5-Methylbenzotriazole: Known for its higher corrosion inhibition efficiency compared to benzotriazole.
5-Chlorobenzotriazole: Exhibits higher inhibition efficiencies in corrosion studies.
The uniqueness of this compound lies in its tetrazolidinylmethyl group, which imparts additional chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H11N7 |
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Molecular Weight |
205.22 g/mol |
IUPAC Name |
1-(tetrazolidin-5-ylmethyl)benzotriazole |
InChI |
InChI=1S/C8H11N7/c1-2-4-7-6(3-1)9-14-15(7)5-8-10-12-13-11-8/h1-4,8,10-13H,5H2 |
InChI Key |
CQCSBEFCRCMCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3NNNN3 |
Origin of Product |
United States |
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